N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide” is a derivative of thiazole, a heterocyclic compound containing nitrogen and sulfur . Thiazole derivatives are associated with a broad spectrum of biological properties, including antimicrobial, antituberculous, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, and more .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The starting materials are 4-substituted thiobenzamides (H, OCH3, Cl, F) which react with N-[4-(2-bromoacetyl)phenyl]acetamide to obtain thiazole . The yield of the final product is around 78–80% .Molecular Structure Analysis
The molecular structure of this compound includes an amide group, a thiazole ring, and a piperazine ring . The IR spectrum shows peaks at 3317 cm−1 (amide N-H), 3014 cm−1 (aromatic C-H), 2941 cm−1 (aliphatic C-H), 1656 cm−1 (amide C=O), 1589–1303 cm−1 (C=C and C=N), and 1247–978 cm−1 (C-O and C-N) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and substitution reactions . The exact reaction mechanisms and conditions may vary depending on the specific synthesis protocol used.Physical And Chemical Properties Analysis
The compound has a melting point of 153-154°C . Other physical and chemical properties such as solubility, stability, and reactivity are not specified in the available resources.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, also known as N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide:
Antiviral Research
This compound has shown potential in antiviral research, particularly against viruses like the tobacco mosaic virus (TMV). Its structure allows it to interact with viral proteins, potentially inhibiting their function and preventing the virus from replicating .
Neuropharmacology
In neuropharmacology, this compound is studied for its interaction with dopamine receptors, specifically the D3 receptor. It has been evaluated for its potential use in treating neurological and psychiatric conditions such as Parkinson’s disease, schizophrenia, and substance use disorders .
Cancer Research
The compound’s structure, which includes a thiazole ring, makes it a candidate for anticancer research. It has been investigated for its ability to inhibit the growth of tumor cells by interfering with cellular processes essential for cancer cell proliferation .
Radioligand Development
In the field of radioligand development, this compound has been labeled with positron-emitting isotopes for use in positron emission tomography (PET) imaging. This application is particularly useful for studying receptor binding and distribution in the brain, aiding in the development of new therapeutics .
Antibacterial Research
The compound has also been explored for its antibacterial properties. Its ability to disrupt bacterial cell wall synthesis and function makes it a potential candidate for developing new antibiotics, especially against resistant bacterial strains .
Acetylcholinesterase Inhibition
Research has shown that derivatives of this compound can act as acetylcholinesterase inhibitors. This property is valuable in the treatment of neurodegenerative diseases like Alzheimer’s disease, where acetylcholinesterase inhibitors can help improve cognitive function .
Antifungal Applications
The compound’s structure allows it to interact with fungal cell membranes, potentially leading to the development of new antifungal agents. This application is particularly important in agriculture and medicine, where fungal infections can have significant impacts .
Herbicidal Research
In agricultural research, this compound has been studied for its herbicidal properties. Its ability to inhibit specific enzymes in plants makes it a candidate for developing new herbicides that can help manage weed populations more effectively .
These applications highlight the versatility and potential of N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide in various fields of scientific research.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Molecules | Free Full-Text | Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides Molecules | Free Full-Text | [O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Future Directions
Thiazole derivatives, including “N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide”, have shown promising biological activities, suggesting their potential as therapeutic agents . Future research could focus on further exploring their biological activities, optimizing their synthesis, and investigating their safety and efficacy in preclinical and clinical studies.
Mechanism of Action
Target of Action
The compound N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, also known as N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . This suggests that the compound’s primary targets could be related to cancerous cell lines .
Mode of Action
Similar compounds have shown to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound might interact with its targets, leading to the inhibition of cell proliferation.
Biochemical Pathways
The compound might affect various biochemical pathways related to cell proliferation and survival. For instance, it might interfere with the tubulin polymerization, a crucial process for cell division . Disruption of this process can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The compound’s action could result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . This could lead to a decrease in tumor size and potentially, the eradication of cancer cells.
properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-20-9-7-19(8-10-20)26-11-13-27(14-12-26)21(28)15-18-16-31-23(24-18)25-22(29)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEDVWKARLVJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.